Cas no 432005-10-2 ((2Z)-N-2-(dimethylamino)ethyl-2-(4-methylphenyl)formamido-3-(thiophen-2-yl)prop-2-enamide)

(2Z)-N-2-(dimethylamino)ethyl-2-(4-methylphenyl)formamido-3-(thiophen-2-yl)prop-2-enamide structure
432005-10-2 structure
Product name:(2Z)-N-2-(dimethylamino)ethyl-2-(4-methylphenyl)formamido-3-(thiophen-2-yl)prop-2-enamide
CAS No:432005-10-2
MF:C19H23N3O2S
MW:357.469823122025
CID:6588558
PubChem ID:5733451

(2Z)-N-2-(dimethylamino)ethyl-2-(4-methylphenyl)formamido-3-(thiophen-2-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2Z)-N-2-(dimethylamino)ethyl-2-(4-methylphenyl)formamido-3-(thiophen-2-yl)prop-2-enamide
    • F1056-0275
    • AKOS002168071
    • N-[(Z)-3-[2-(dimethylamino)ethylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide
    • AB00117428-01
    • 432005-10-2
    • (2Z)-N-[2-(DIMETHYLAMINO)ETHYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE
    • (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide
    • Inchi: 1S/C19H23N3O2S/c1-14-6-8-15(9-7-14)18(23)21-17(13-16-5-4-12-25-16)19(24)20-10-11-22(2)3/h4-9,12-13H,10-11H2,1-3H3,(H,20,24)(H,21,23)/b17-13-
    • InChI Key: KLRCGSYAGMCJBG-LGMDPLHJSA-N
    • SMILES: S1C=CC=C1/C=C(/C(NCCN(C)C)=O)\NC(C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 357.15109816g/mol
  • Monoisotopic Mass: 357.15109816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 89.7Ų

(2Z)-N-2-(dimethylamino)ethyl-2-(4-methylphenyl)formamido-3-(thiophen-2-yl)prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1056-0275-2μmol
(2Z)-N-[2-(dimethylamino)ethyl]-2-[(4-methylphenyl)formamido]-3-(thiophen-2-yl)prop-2-enamide
432005-10-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1056-0275-3mg
(2Z)-N-[2-(dimethylamino)ethyl]-2-[(4-methylphenyl)formamido]-3-(thiophen-2-yl)prop-2-enamide
432005-10-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1056-0275-4mg
(2Z)-N-[2-(dimethylamino)ethyl]-2-[(4-methylphenyl)formamido]-3-(thiophen-2-yl)prop-2-enamide
432005-10-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1056-0275-1mg
(2Z)-N-[2-(dimethylamino)ethyl]-2-[(4-methylphenyl)formamido]-3-(thiophen-2-yl)prop-2-enamide
432005-10-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1056-0275-2mg
(2Z)-N-[2-(dimethylamino)ethyl]-2-[(4-methylphenyl)formamido]-3-(thiophen-2-yl)prop-2-enamide
432005-10-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1056-0275-5μmol
(2Z)-N-[2-(dimethylamino)ethyl]-2-[(4-methylphenyl)formamido]-3-(thiophen-2-yl)prop-2-enamide
432005-10-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1056-0275-5mg
(2Z)-N-[2-(dimethylamino)ethyl]-2-[(4-methylphenyl)formamido]-3-(thiophen-2-yl)prop-2-enamide
432005-10-2 90%+
5mg
$69.0 2023-05-17

Additional information on (2Z)-N-2-(dimethylamino)ethyl-2-(4-methylphenyl)formamido-3-(thiophen-2-yl)prop-2-enamide

Introduction to (2Z)-N-2-(dimethylamino)ethyl-2-(4-methylphenyl)formamido-3-(thiophen-2-yl)prop-2-enamide (CAS No. 432005-10-2)

The compound (2Z)-N-2-(dimethylamino)ethyl-2-(4-methylphenyl)formamido-3-(thiophen-2-yl)prop-2-enamide, identified by its CAS number 432005-10-2, represents a significant advancement in the field of chemical and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a formamido moiety and a thiophene ring, suggests a rich chemical profile that could be leveraged for various biological activities.

In recent years, the exploration of heterocyclic compounds has been a focal point in the pharmaceutical industry, with thiophene derivatives emerging as particularly promising scaffolds for drug discovery. The compound in question incorporates a thiophen-2-yl group, which is known for its ability to enhance binding affinity and metabolic stability in drug molecules. This feature, combined with the amine and phenyl groups, creates a versatile platform for further chemical modifications and biological evaluations.

The structural design of (2Z)-N-2-(dimethylamino)ethyl-2-(4-methylphenyl)formamido-3-(thiophen-2-yl)prop-2-enamide also highlights its potential as an intermediate in the synthesis of more complex pharmacological agents. The formamido group, for instance, can serve as a key pharmacophore, influencing both the solubility and bioavailability of the final drug product. Additionally, the 4-methylphenyl moiety contributes to the molecule's overall lipophilicity, which is often a critical factor in determining its efficacy as a therapeutic agent.

Current research in this domain has demonstrated that compounds with similar structural motifs exhibit a wide range of biological activities. Studies have shown that derivatives of this class can interact with various biological targets, including enzymes and receptors involved in inflammation, pain signaling, and neurodegenerative diseases. The dimethylamino group further enhances the compound's potential by providing a basic nitrogen that can engage in hydrogen bonding or ionic interactions with biological targets.

One of the most compelling aspects of this compound is its potential to serve as a lead structure for the development of novel therapeutics. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the biological activity of (2Z)-N-2-(dimethylamino)ethyl-2-(4-methylphenyl)formamido-3-(thiophen-2-yl)prop-2-enamide and its derivatives. This approach has already led to the identification of several promising candidates that are being further investigated in preclinical studies.

The synthesis of this compound also presents an opportunity for innovation in synthetic chemistry. The multi-step process required to construct its complex framework can be optimized to improve yield and purity, making it more accessible for large-scale production. Advances in catalytic methods and green chemistry principles have made it possible to develop more efficient synthetic routes that minimize waste and energy consumption.

In terms of applications, this compound holds promise for several therapeutic areas. For instance, its structural features make it a strong candidate for developing drugs targeting central nervous system disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, its interaction with inflammatory pathways suggests potential uses in treating autoimmune diseases and chronic pain conditions.

Furthermore, the growing interest in personalized medicine has spurred research into developing small molecules that can be tailored to individual patient profiles. The modularity of (2Z)-N-2-(dimethylamino)ethyl-2-(4-methylphenyl)formamido-3-(thiophen-2-yl)prop-2-enamide allows for such customization by enabling researchers to modify specific functional groups to enhance targeting specificity or improve pharmacokinetic properties.

As our understanding of molecular interactions continues to evolve, so too does our ability to design and synthesize compounds with precise biological effects. The study of (2Z)-N-2-(dimethylamino)ethyl-2-(4-methylphenyl)formamido-3-(thiophen-2-yl)prop-2-enamide exemplifies this progress, showcasing how advances in chemical biology can lead to innovative solutions for complex diseases.

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